molecular formula C8H7ClO2 B181752 3-Chloro-2-methylbenzoic acid CAS No. 7499-08-3

3-Chloro-2-methylbenzoic acid

Cat. No.: B181752
CAS No.: 7499-08-3
M. Wt: 170.59 g/mol
InChI Key: HXGHMCLCSPQMOR-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzoic acid: is an organic compound with the molecular formula C8H7ClO2 . It is a derivative of benzoic acid, where a chlorine atom is substituted at the third position and a methyl group at the second position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Mechanism of Action

Target of Action

3-Chloro-2-methylbenzoic acid is a chemical compound that has been found to be metabolized by certain bacteria, such as Pseudomonas cepacia MB2 . The primary target of this compound is the enzymes involved in the metabolic pathways of these bacteria .

Mode of Action

It is known that the compound is metabolized through the meta fission pathway inPseudomonas cepacia MB2 . This suggests that the compound interacts with the enzymes involved in this pathway, leading to changes in the metabolic processes of the bacteria .

Biochemical Pathways

The biochemical pathway affected by this compound is the meta fission pathway . This pathway is involved in the breakdown of aromatic compounds in certain bacteria . The compound’s interaction with this pathway results in the liberation of chloride , indicating that it may undergo dechlorination during metabolism .

Pharmacokinetics

Given its chemical structure, it is likely that the compound’s bioavailability is influenced by factors such as its solubility and stability .

Result of Action

The result of the action of this compound is the metabolism of the compound by Pseudomonas cepacia MB2 through the meta fission pathway, with the subsequent liberation of chloride . This suggests that the compound may be used as a carbon source by these bacteria .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by conditions such as temperature and pH . Additionally, the presence of other compounds in the environment could potentially impact the compound’s action, either by competing with it for enzyme binding sites or by affecting the expression of the enzymes involved in its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylbenzoic acid can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, this compound is often produced using a one-step reaction involving benzoyl chloride and paraformaldehyde in the presence of Lewis acid catalysts like zinc chloride or ferric chloride. This method is preferred due to its simplicity, high yield, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or aldehydes

Scientific Research Applications

3-Chloro-2-methylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Bromo-2-methylbenzoic acid
  • 2-Chloro-6-methylbenzoic acid
  • 2-Chloro-3-methylbenzoic acid
  • 4-Chloro-2-methylbenzoic acid
  • 3-Chloro-2-methoxybenzoic acid

Comparison: 3-Chloro-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, the presence of both a chlorine atom and a methyl group on the benzene ring influences its reactivity and solubility compared to other similar compounds .

Properties

IUPAC Name

3-chloro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGHMCLCSPQMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225946
Record name 3-Chloro-2-methylbenzoic acid
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-08-3
Record name 3-Chloro-2-methylbenzoic acid
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Record name 3-Chloro-2-methylbenzoic acid
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Record name 7499-08-3
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Record name 3-Chloro-2-methylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-chloro-2-methylbenzoic acid metabolized by bacteria?

A1: Research has shown that Pseudomonas cepacia MB2 can utilize this compound as its sole carbon source. [] The bacteria employ the meta fission pathway for this degradation process, which involves the following key steps:

  1. Conversion to 4-chloro-3-methylcatechol: The enzyme meta pyrocatechase, highly induced by the presence of this compound, catalyzes the formation of 4-chloro-3-methylcatechol. This catechol derivative was isolated and confirmed using NMR and mass spectrometry from a mutant strain lacking meta pyrocatechase activity. []
  2. Formation of Ring Fission Product: 4-chloro-3-methylcatechol is further metabolized to produce a transient ring fission product characterized by a λmax at 391 nm. []
  3. Chloride Liberation: The meta fission pathway ultimately leads to the release of chloride ions as a byproduct of this compound degradation. []

Q2: What is the significance of this compound in natural product synthesis?

A2: this compound serves as a key building block in the biosynthesis of inducamides, a family of chlorinated alkaloids produced by Streptomyces sp. (SNC-109-M3). [] These compounds feature an amide bond formed between a molecule of L-tryptophan (or L-6-chlorotryptophan in the case of Inducamide A) and this compound. [] Notably, the production of this specific chlorinated benzoic acid derivative is linked to a chemically induced mutation in the RNA polymerase of the Streptomyces strain. []

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